N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride
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Overview
Description
“N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” is a complex organic compound that features a benzothiazole ring, a tetrahydroquinoline moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the chloro group. The tetrahydroquinoline moiety is then synthesized and attached to the benzothiazole ring. The final steps involve the sulfonylation and the formation of the benzamide hydrochloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions could be used to modify the benzothiazole ring or the sulfonyl group.
Substitution: The chloro group on the benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for “N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- **N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide sulfate
Uniqueness
The uniqueness of “N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially offers unique properties and applications.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O3S2.ClH/c1-31(2)17-7-18-32(28-30-26-23(29)10-5-12-25(26)37-28)27(34)21-13-15-22(16-14-21)38(35,36)33-19-6-9-20-8-3-4-11-24(20)33;/h3-5,8,10-16H,6-7,9,17-19H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFFWPVWPZHTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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